molecular formula C4H3BrClN3 B2612671 4-Bromo-2-chloropyrimidin-5-amine CAS No. 1266119-47-4

4-Bromo-2-chloropyrimidin-5-amine

Cat. No.: B2612671
CAS No.: 1266119-47-4
M. Wt: 208.44
InChI Key: BJBDSKYIICCEAU-UHFFFAOYSA-N
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Description

4-Bromo-2-chloropyrimidin-5-amine is an organic compound with the molecular formula C4H3BrClN3. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Scientific Research Applications

4-Bromo-2-chloropyrimidin-5-amine has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 4-Bromo-2-chloropyrimidin-5-amine indicates that it is harmful if swallowed and in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloropyrimidin-5-amine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2,4,5-tribromopyrimidine with copper(I) chloride (CuCl) to form 5-bromo-2-chloropyrimidine, followed by amination to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation and amination reactions under controlled conditions. The process may include the use of solvents and catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloropyrimidin-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can produce different oxidized or reduced derivatives .

Comparison with Similar Compounds

  • 4-Amino-5-bromo-2-chloropyrimidine
  • 5-Bromo-2-chloropyrimidin-4-amine
  • 2-Chloro-4-amino-5-bromopyrimidine

Comparison: 4-Bromo-2-chloropyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-bromo-2-chloropyrimidin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClN3/c5-3-2(7)1-8-4(6)9-3/h1H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBDSKYIICCEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266119-47-4
Record name 4-bromo-2-chloropyrimidin-5-amine
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